molecular formula C17H22N4O4S B2428637 methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034461-53-3

methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2428637
CAS RN: 2034461-53-3
M. Wt: 378.45
InChI Key: JQIFRXPDEKYKCE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring, a piperidine ring, a sulfonyl group, and a carbamate group . The pyrazole and piperidine rings are common structures in medicinal chemistry, often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would contribute to the rigidity of the molecule, while the sulfonyl and carbamate groups could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

Based on the components of the compound, it’s likely to be a solid at room temperature . The presence of the sulfonyl and carbamate groups could make it polar and potentially soluble in polar solvents .

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The presence of the pyrazole and piperidine rings in this compound suggests that it could have interesting biological activity. Future research could explore its potential uses in medicinal chemistry .

properties

IUPAC Name

methyl N-[4-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-11-9-16(19-20)13-4-3-10-21(12-13)26(23,24)15-7-5-14(6-8-15)18-17(22)25-2/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIFRXPDEKYKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

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